

An In-depth Technical Guide to Isomers of the Alkyl Halide C₁₃H₁₉Br

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Compound of Interest

Compound Name: 1-Bromo-7-phenylheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and applications of a representative isomer of the alkyl halide with the molecular formula C₁₃H₁₉Br. Given the vast number of possible isomers for this formula, this guide will focus on 1-bromo-3-tert-butyl-5-isopropylbenzene, a structure that exemplifies the chemical characteristics and synthetic utility of this class of compounds.

Nomenclature and Structure

The molecular formula C₁₃H₁₉Br suggests a variety of structural possibilities, including straight-chain, branched, and cyclic alkyl halides, as well as substituted aromatic systems. Among the aromatic isomers, substituted bromobenzenes are of significant interest in synthetic and medicinal chemistry. The IUPAC name for our selected representative isomer is 1-bromo-3-tert-butyl-5-isopropylbenzene.^{[1][2]}

The structure consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and an isopropyl group at positions 1, 3, and 5, respectively.

Physicochemical Properties

Detailed experimental data for 1-bromo-3-tert-butyl-5-isopropylbenzene is not extensively available in the public domain. However, we can infer its properties based on related

compounds. The table below summarizes the computed properties for 1-bromo-3-tert-butyl-5-isopropylbenzene and experimental data for structurally similar molecules.

Property	1-bromo-3-tert-butyl-5-isopropylbenzene (Computed/Estimated)	1-bromo-3-tert-butylbenzene (Experimental)	1-bromo-3,5-di-tert-butylbenzene (Experimental)
Molecular Formula	C13H19Br	C10H13Br[3][4][5]	C14H21Br[6]
Molecular Weight	255.19 g/mol [1]	213.11 g/mol [3]	269.22 g/mol
Appearance	Estimated: Colorless to light yellow liquid	Colorless to light yellow clear liquid[5]	Solid
Boiling Point	Estimated: ~250-270 °C at 760 mmHg	Not available	Not available
Melting Point	Not available	Not available	62-66 °C
Density	Estimated: ~1.1-1.2 g/mL	Not available	Not available
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)	Insoluble in water	Insoluble in water

Synthesis and Experimental Protocols

A plausible and efficient route for the synthesis of 1-bromo-3-tert-butyl-5-isopropylbenzene is the electrophilic aromatic bromination of the corresponding disubstituted benzene, 1-tert-butyl-3-isopropylbenzene. The tert-butyl and isopropyl groups are ortho-, para-directing activators. However, due to steric hindrance from the bulky tert-butyl and isopropyl groups at the ortho positions, bromination is expected to occur preferentially at the para position relative to one of the alkyl groups, which corresponds to the 5-position of the disubstituted ring.

Proposed Synthetic Pathway

The synthesis involves a single step: the electrophilic bromination of 1-tert-butyl-3-isopropylbenzene using bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr_3), which can be generated in situ from iron powder.

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